molecular formula C20H23N7O7 B532864 ロイコボリン CAS No. 58-05-9

ロイコボリン

カタログ番号: B532864
CAS番号: 58-05-9
分子量: 473.4 g/mol
InChIキー: VVIAGPKUTFNRDU-CHWSQXEVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Safety and Hazards

When handling leucovorin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

将来の方向性

Leucovorin is used in the treatment of methotrexate toxicity and chemotherapy regimens. Future studies should systematically include patient-related risk assessment in order to define the risk of emesis with moderately emetogenic chemotherapy (MEC) beyond the emetogenicity of the chemotherapy and improve the guidelines for new drugs .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Leucovorin involves the conversion of p-aminobenzoylglutamic acid to Leucovorin via several chemical reactions.", "Starting Materials": [ "p-aminobenzoic acid", "glutamic acid", "acetic anhydride", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: p-aminobenzoic acid is reacted with glutamic acid in the presence of acetic anhydride and sodium hydroxide to form p-aminobenzoylglutamic acid.", "Step 2: The resulting p-aminobenzoylglutamic acid is then treated with methanol and hydrochloric acid to form the methyl ester of p-aminobenzoylglutamic acid.", "Step 3: The methyl ester of p-aminobenzoylglutamic acid is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then oxidized with potassium permanganate to form the aldehyde.", "Step 5: The aldehyde is then reduced with sodium borohydride to form Leucovorin.", "Step 6: The resulting Leucovorin is purified by precipitation with sodium bicarbonate and sodium chloride, and then washed with water." ] }

Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue.

CAS番号

58-05-9

分子式

C20H23N7O7

分子量

473.4 g/mol

IUPAC名

(2R)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m1/s1

InChIキー

VVIAGPKUTFNRDU-CHWSQXEVSA-N

異性体SMILES

C1[C@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O

SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

正規SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

外観

Solid powder

Color/Form

Crystals from water with 3 mol of water of crystallization.

melting_point

245 °C (decomp)

物理的記述

Solid

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

1492-18-8 (calcium (1:1) salt)
42476-21-1 (mono-hydrochloride salt)
6035-45-6 (calcium (1:1) salt, penta-hydrate)

賞味期限

>2 years if stored properly

溶解性

Sparingly soluble in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Leucovorin;  HSDB 6544

蒸気圧

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
folinic acid
Reactant of Route 2
folinic acid
Reactant of Route 3
folinic acid
Reactant of Route 4
folinic acid
Reactant of Route 5
folinic acid
Reactant of Route 6
folinic acid
Customer
Q & A

Q1: How does leucovorin interact with its target?

A1: Leucovorin itself is not directly active but serves as a precursor to tetrahydrofolic acid (THF). THF is crucial in the synthesis of purines and pyrimidines, essential building blocks for DNA and RNA. [, , , , , ]

Q2: How does leucovorin counteract the effects of methotrexate?

A2: Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme crucial for THF synthesis. Leucovorin bypasses this blockade by providing cells with a readily usable form of THF, thus "rescuing" them from methotrexate's toxic effects. [, , , , , , ]

Q3: What is the molecular formula and weight of leucovorin?

A3: The molecular formula of leucovorin is C20H23N7O7, and its molecular weight is 473.44 g/mol. [, , , ]

Q4: Is there any available spectroscopic data on leucovorin?

A4: High-performance liquid chromatography (HPLC) is a commonly used technique to analyze leucovorin and its enantiomers. [, , ]

Q5: How stable is leucovorin under different storage conditions?

A5: Extracted leucovorin samples have been shown to remain stable for up to 3 days when stored at -4°C. []

Q6: Does leucovorin possess any catalytic properties?

A6: Leucovorin itself doesn't act as a catalyst. It functions as a substrate for enzymes involved in folate metabolism, contributing to downstream reactions essential for cell growth and proliferation. [, , , ]

Q7: Have computational methods been applied in leucovorin research?

A7: While the provided research doesn't elaborate on specific computational studies, computational chemistry could be employed to explore leucovorin's interactions with enzymes like DHFR or to investigate potential structural modifications for improved activity. [, , , ]

Q8: Are there specific formulation strategies used for leucovorin?

A8: Leucovorin is available in both oral and intravenous formulations. Oral administration, particularly at higher doses, can lead to saturation of folate absorption, impacting its bioavailability. [, , , , , ]

Q9: How is leucovorin absorbed and distributed in the body?

A9: Leucovorin exhibits a two-compartment open model for its disposition. The initial half-life is approximately 8.79 minutes, followed by a slower elimination phase of about 231.46 minutes. [, ]

Q10: What is the primary metabolic pathway of leucovorin?

A10: Leucovorin is primarily metabolized to 5-methyltetrahydrofolate (5-methyl-THF), which is the main circulating form of folate in the body and plays a key role in various metabolic processes. [, , , , ]

Q11: How is leucovorin eliminated from the body?

A11: Following intravenous administration, a significant portion of leucovorin is excreted in the urine, with 5-methyl-THF being a major metabolite detected. [, , ]

Q12: What in vitro and in vivo models are used to study leucovorin?

A12: Research on leucovorin often involves cell-based assays to assess its impact on cell growth and viability, particularly in the presence of methotrexate. Animal models are used to investigate its efficacy in various cancer types and to determine optimal dosing regimens. [, , , , , ]

Q13: Is there evidence for leucovorin's efficacy in treating cancer?

A13: While leucovorin primarily acts as a rescue agent in methotrexate therapy, some studies suggest it might enhance the efficacy of 5-fluorouracil (5-FU) in treating certain cancers, such as colorectal cancer. [, , , , , , , ]

Q14: What are the potential adverse effects of leucovorin?

A14: Although generally well-tolerated, leucovorin can cause side effects such as nausea, vomiting, and allergic reactions. High doses or intrathecal administration can lead to severe neurotoxicity. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。